3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride
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Overview
Description
3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with a molecular formula of C8H14ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methyl group at the 5-position of the thiophene ring and a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(5-Methylthiophen-2-yl)propan-1-amine involves the reaction of 5-methylthiophene-2-carbaldehyde with propylamine, followed by a reductive amination process. The reaction typically proceeds under mild conditions, using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of 3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential use in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets in the body. The compound may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. This interaction could lead to changes in neuronal signaling and potentially therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methylthiophen-2-yl)propan-1-amine
- 3-(5-Methylthiophen-2-yl)propan-2-amine
- 3-(5-Methylthiophen-2-yl)propan-1-ol
Uniqueness
3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of the propan-1-amine side chain. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(5-methylthiophen-2-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-7-4-5-8(10-7)3-2-6-9;/h4-5H,2-3,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVZVOTIOKUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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